2-(4-Ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol
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Overview
Description
2-(4-Ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound features a pyrazole ring fused to a pyrimidine ring, with an ethylsulfanyl group at the 4-position and an ethanol group at the 1-position. Compounds in this family are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under reflux conditions in the presence of a base . The reaction conditions often include the use of solvents like acetic anhydride and pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: The ethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions often require nucleophiles and suitable catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the ethanol position .
Scientific Research Applications
2-(4-Ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and enzyme function . This inhibition can disrupt various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound without the ethylsulfanyl and ethanol groups.
4-Chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine: A similar compound with a chloro and methylmercapto group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with a triazole ring fused to the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
2-(4-Ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol is unique due to the presence of the ethylsulfanyl and ethanol groups, which confer distinct chemical properties and biological activities. These modifications can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-2-15-9-7-5-12-13(3-4-14)8(7)10-6-11-9/h5-6,14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPUVNQWLNHGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1C=NN2CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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